molecular formula C15H19N7O2S B2521376 1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide CAS No. 1797225-42-3

1,3,5-trimethyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2521376
CAS No.: 1797225-42-3
M. Wt: 361.42
InChI Key: KXCPZEURUMGQPE-UHFFFAOYSA-N
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Description

The compound is related to pesticide compositions. It’s mentioned in the context of improving the efficacy of pesticidal compositions containing a nicotinic acetylcholine receptor disruptor or allosteric modulator .

Scientific Research Applications

Synthesis and Antibacterial Evaluation

Research has demonstrated the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming to develop new antibacterial agents. These compounds, which include pyrazole derivatives similar to the queried chemical structure, have shown significant antibacterial activities against various pathogens (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial Activity of Derivatives

Another study focused on the synthesis of derivatives of pyrazolo[3,4-d]pyrimidine with various moieties, including imidazole and sulfonamide, showing promising antimicrobial activity. This highlights the potential of sulfonamide derivatives in combating microbial resistance (Ghorab, Ismail, Abdel-Gawad, & Abdel ‐ Aziem, 2004).

Anticancer Applications

Derivatives of sulfonamide, including those with structures analogous to the queried chemical, have been studied for their potential anticancer properties. For instance, sulfonamide derivatives linked to pyrimidin-2-amine have shown inhibitory effects on cancer cell lines, indicating their potential in cancer therapy (Abdel‐Maksoud et al., 2021).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic sulfonamides and their applications in various biological activities, including as anticancer and antimicrobial agents, demonstrate the versatility of sulfonamide derivatives in medicinal chemistry. These compounds have shown high activity against cancer cell lines and pathogens, suggesting their significance in drug discovery and development (Hafez, Alsalamah, & El-Gazzar, 2017).

Mechanism of Action

The available information suggests that the compound might be involved in disrupting the nicotinic acetylcholine receptor, which is a common mechanism of action for certain pesticides .

Properties

IUPAC Name

1,3,5-trimethyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2S/c1-11-13(12(2)21(3)20-11)25(23,24)19-8-10-22-9-7-18-15(22)14-16-5-4-6-17-14/h4-7,9,19H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCPZEURUMGQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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